molecular formula C22H20N4O B13950351 3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol

3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol

Cat. No.: B13950351
M. Wt: 356.4 g/mol
InChI Key: KJIJZFFBFDJUFT-UHFFFAOYSA-N
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Description

3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazolo[4,3-b]pyridine moiety fused with an indole ring, along with a cyclopentylprop-2-yn-1-ol side chain. The presence of these diverse functional groups makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazolo[4,3-b]pyridine core through the reaction of a pyrazole derivative with a pyridine derivative under specific conditions . The final step involves the addition of the cyclopentylprop-2-yn-1-ol side chain via a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazolo[4,3-b]pyridine moieties.

    Reduction: Reduction reactions can be performed on the alkyne group in the cyclopentylprop-2-yn-1-ol side chain.

    Substitution: Various substitution reactions can occur at the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, the compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .

Mechanism of Action

The mechanism of action of 3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol lies in its combination of multiple functional groups and heterocyclic rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

1-cyclopentyl-3-[2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl]prop-2-yn-1-ol

InChI

InChI=1S/C22H20N4O/c27-20(15-4-1-2-5-15)10-8-14-7-9-16-13-19(24-18(16)12-14)22-21-17(25-26-22)6-3-11-23-21/h3,6-7,9,11-13,15,20,24,27H,1-2,4-5H2,(H,25,26)

InChI Key

KJIJZFFBFDJUFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C#CC2=CC3=C(C=C2)C=C(N3)C4=NNC5=C4N=CC=C5)O

Origin of Product

United States

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